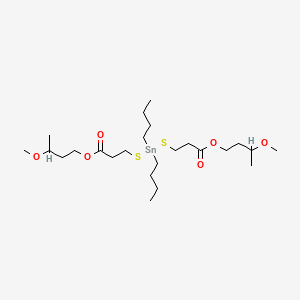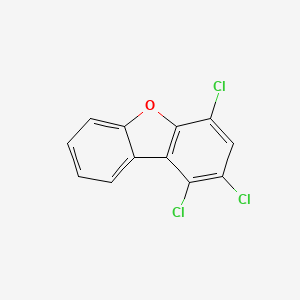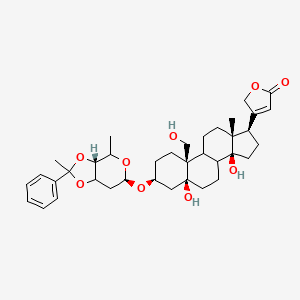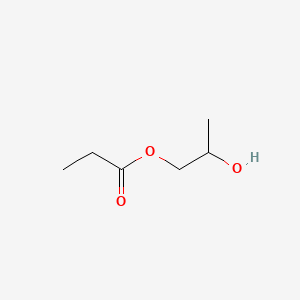
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its unique structure, which includes a tin atom bonded to multiple organic groups, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate typically involves the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction temperature is maintained between 50-80°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The organic ligands attached to the tin atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while reduction could produce dibutyltin dihydride. Substitution reactions can result in a variety of organotin compounds with different organic ligands.
Wissenschaftliche Forschungsanwendungen
3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Wirkmechanismus
The mechanism of action of 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate involves its interaction with biological molecules and catalytic sites. The tin atom in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin dihydride
- Dibutyltin oxide
Comparison
Compared to similar compounds, 3-Methoxybutyl 11,11-dibutyl-3-methyl-7-oxo-2,6-dioxa-10,12-dithia-11-stannapentadecan-15-oate is unique due to its specific organic ligands and the presence of both oxygen and sulfur atoms in its structure. This unique composition imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
29492-49-7 |
|---|---|
Molekularformel |
C24H48O6S2Sn |
Molekulargewicht |
615.5 g/mol |
IUPAC-Name |
3-methoxybutyl 3-[dibutyl-[3-(3-methoxybutoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H16O3S.2C4H9.Sn/c2*1-7(10-2)3-5-11-8(9)4-6-12;2*1-3-4-2;/h2*7,12H,3-6H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
QNBASXQVTGSILU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCCC(C)OC)SCCC(=O)OCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)












